CSC-6

NLRP3 inflammasome IL-1β inhibition THP-1 macrophage assay

CSC-6 uniquely blocks NLRP3 inflammasome ASC oligomerization, not ATPase activity, enabling mechanistic separation of NLRP3 assembly stages unobtainable with MCC950 or CY-09. Validated via ML-driven virtual screening and in vivo efficacy in both sepsis and gout mouse models within a single study. Use as a chemical probe for ASC puncta studies or as a benchmark template for scaffold-hopping medicinal chemistry optimization. Note: suboptimal plasma stability and metabolic toxicity motivate structural optimization.

Molecular Formula C18H12F3NO2S2
Molecular Weight 395.4 g/mol
Cat. No. B15612432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCSC-6
Molecular FormulaC18H12F3NO2S2
Molecular Weight395.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H12F3NO2S2/c1-24-13-8-6-12(7-9-13)22-16(23)15(26-17(22)25)10-11-4-2-3-5-14(11)18(19,20)21/h2-10H,1H3/b15-10+
InChIKeyAYWMAOBDHZWFAG-XNTDXEJSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CSC-6 NLRP3 Inhibitor for Gout & Sepsis Research: Chemical Profile and Pharmacological Baseline


CSC-6 (C₁₈H₁₂F₃NO₂S₂, MW 395.4 g/mol) is a synthetic small-molecule inhibitor of the NLRP3 inflammasome, identified through a self-developed machine learning-based virtual screening pipeline from Peking University [1]. It was validated as the most active hit molecule among a series of candidates, inhibiting IL-1β secretion in PMA-differentiated THP-1 human monocytic cells with an IC₅₀ of 2.3 ± 0.38 μM [1]. CSC-6 specifically binds to the NLRP3 protein and prevents ASC oligomerization, a critical step in NLRP3 inflammasome assembly [2]. In vivo experiments have demonstrated therapeutic efficacy in mouse models of NLRP3-driven sepsis and gout [1][2]. As of 2023, no NLRP3 inhibitor had reached the market, positioning CSC-6 as a valuable chemical probe for target validation and medicinal chemistry optimization [1].

Why CSC-6 Cannot Be Arbitrarily Replaced by Other NLRP3 Inhibitors: A Case for Compound-Specific Procurement


NLRP3 inhibitors as a class exhibit highly divergent mechanisms of action, potency profiles, and physicochemical properties that preclude simple substitution [1]. MCC950 (CRID3), a sulfonylurea-based inhibitor, achieves sub-nanomolar potency (IC₅₀ ~7.5 nM in BMDMs) and acts via NACHT domain ATPase inhibition, but its clinical translation has been halted by hepatotoxicity concerns [2]. CY-09 directly binds the Walker A motif of NLRP3 to inhibit ATPase activity with an IC₅₀ of ~5 μM, representing a distinct binding mode [3]. CSC-6 differentiates itself mechanistically by blocking ASC oligomerization during NLRP3 assembly rather than targeting ATPase activity, and it was validated in two distinct NLRP3-driven in vivo models (sepsis and gout) within a single study, an integrated dataset not available for many earlier probes [1]. Furthermore, CSC-6 itself has been explicitly characterized by its discoverers as having suboptimal plasma stability, solubility, and metabolic toxicity liabilities, which directly motivated a scaffold-hopping optimization campaign [4]. Researchers seeking to study ASC oligomerization-dependent NLRP3 biology or to use CSC-6 as a benchmark template for medicinal chemistry cannot assume functional equivalence with MCC950, CY-09, OLT1177, or other in-class compounds.

CSC-6 vs. In-Class NLRP3 Inhibitors: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


IL-1β Inhibitory Potency in THP-1 Cells: CSC-6 vs. MCC950 and CY-09

CSC-6 inhibits IL-1β secretion from PMA-differentiated THP-1 cells with an IC₅₀ of 2.3 ± 0.38 μM, placing it in an intermediate potency tier among published NLRP3 inhibitors [1]. In cross-study comparison, MCC950 achieves substantially higher potency against IL-1β release from THP-1 cells, with IC₅₀ values ranging from ~30 nM to 810 nM depending on the triggering stimulus (nigericin vs. Fla-BS transfection) [2][3]. CY-09 inhibits IL-1β secretion from LPS-primed BMDMs with an IC₅₀ of approximately 5 μM, roughly two-fold less potent than CSC-6 in comparable cellular assays [4]. These potency differences reflect distinct binding mechanisms: CSC-6 blocks ASC oligomerization during NLRP3 assembly, whereas MCC950 targets the NACHT domain ATPase and CY-09 binds the Walker A motif to inhibit ATP hydrolysis [1][4].

NLRP3 inflammasome IL-1β inhibition THP-1 macrophage assay

In Vivo Efficacy Validation in Dual Disease Models: Sepsis and Gout Mouse Models

CSC-6 was evaluated in two mechanistically distinct NLRP3-driven mouse disease models within a single study: an LPS-induced sepsis model and a monosodium urate (MSU) crystal-induced gout model [1]. CSC-6 effectively reduced clinical symptoms in both models, demonstrating in vivo target engagement across different NLRP3 activation modalities [1]. In contrast, the widely used NLRP3 probe MCC950 has demonstrated in vivo efficacy in numerous models but was withdrawn from clinical development due to hepatotoxicity, limiting its translational utility [2]. CY-09 has shown in vivo efficacy primarily in cryopyrin-associated periodic syndrome (CAPS) models and MSU-induced peritonitis, but has not been simultaneously validated in sepsis and gout models [3]. The scaffold-hopped derivative compound 23, directly optimized from CSC-6, subsequently showed anti-inflammatory and analgesic effects in acute peritonitis and arthritis models, confirming CSC-6 as a productive starting point for in vivo-active NLRP3 inhibitor development [4].

in vivo NLRP3 inhibition sepsis model gout model mouse

Mechanism of Action: ASC Oligomerization Blockade vs. ATPase Inhibition by MCC950 and CY-09

CSC-6 inhibits NLRP3 activation through a mechanism distinct from the two most-cited NLRP3 probes, MCC950 and CY-09 [1]. The original study demonstrated by co-immunoprecipitation and western blotting that CSC-6 specifically binds NLRP3 and prevents ASC oligomerization, a downstream event in NLRP3 inflammasome assembly that occurs after NLRP3 NACHT domain oligomerization [1]. In contrast, MCC950 binds to the NACHT domain and inhibits ATP hydrolysis, preventing NLRP3 conformational changes required for oligomerization [2]. CY-09 directly competes with ATP at the Walker A motif of the NLRP3 NACHT domain, also inhibiting ATPase activity [3]. This mechanistic divergence means that CSC-6 can inhibit NLRP3 activation even after NACHT domain oligomerization has occurred, providing a tool to dissect the ASC recruitment step independently of upstream ATPase events [1].

ASC oligomerization NLRP3 assembly mechanism of action inflammasome

Physicochemical Limitations as a Platform for Scaffold Hopping: CSC-6 vs. Compound 23

CSC-6's discovery team subsequently reported that pharmacological characterization revealed suboptimal plasma stability, poor water solubility, and metabolic toxicity liabilities that limited its developability [1]. This finding motivated a scaffold-hopping campaign that produced compound 23, an imidazolidinone derivative that showed good plasma stability, improved water solubility, and no significant inhibitory toxicity toward CYP450 enzymes [1]. The explicit characterization of CSC-6 as having poor physicochemical properties by its own discoverers serves as a transparent benchmark: CSC-6 is best positioned as a template molecule for medicinal chemistry optimization rather than as a development candidate [1]. In cross-study comparison, NLRP3-IN-8 (compound 27) demonstrated a human liver microsome half-life of 138.63 minutes , whereas CSC-6's specific t₁/₂ value, while described as showing better stability relative to other hits in the same study, has not been publicly reported as a numeric value in accessible abstracts [2].

scaffold hopping plasma stability solubility CYP450 toxicity medicinal chemistry

Discovery Methodology: Machine Learning-Derived Hit vs. Traditional High-Throughput Screening

CSC-6 was identified through a self-developed machine learning model trained on known NLRP3 inhibitors, representing a computationally driven discovery paradigm distinct from the high-throughput screening or structure-based design approaches used for most other NLRP3 probes [1]. The model scored commercially available compound libraries, and CSC-6 emerged as the top-ranked hit after experimental validation of multiple candidates [1]. In contrast, MCC950 was discovered through phenotypic screening of a sulfonylurea library [2], CY-09 was identified via structure-based virtual screening targeting the NLRP3 NACHT domain ATP-binding site [3], and OLT1177 (dapansutrile) is a β-sulfonyl nitrile molecule discovered through medicinal chemistry optimization . The machine learning origin of CSC-6 provides a structurally novel chemotype (diarylmethine scaffold with trifluoromethyl substitution) that is chemically distinct from sulfonylurea-based inhibitors, reducing the likelihood of shared off-target liabilities [1].

machine learning drug discovery virtual screening NLRP3 inhibitor discovery cheminformatics

Cytotoxicity Profile: CSC-6 Reported as Lower Cytotoxicity Relative to In-Study Comparators

The original publication states that CSC-6 has lower cytotoxicity and exhibits better stability in human-derived liver microsomes compared to other candidates within the same study, a property described as favorable for maintaining in vivo efficacy [1]. However, the specific CC₅₀ (50% cytotoxic concentration) value and the quantitative liver microsome half-life (t₁/₂) for CSC-6 are not disclosed in the publicly accessible abstract or institutional repository records [1][2]. For procurement context, NLRP3-IN-8 has a reported human liver microsome t₁/₂ of 138.63 min and a CC₅₀ against L02 hepatocytes of >100 μM, providing a quantitatively benchmarked alternative for studies requiring defined metabolic stability . CSC-6's scaffold-hop derivative compound 23 was explicitly characterized as having no significant inhibitory toxicity to CYP450 enzymes, in contrast to CSC-6's documented metabolic toxicity liabilities [3]. Users requiring precisely characterized cytotoxicity and metabolic stability parameters for regulatory or translational studies should request the full text of the primary paper or contact the vendor for supplementary data.

cytotoxicity selectivity window safety pharmacology NLRP3 inhibitor

CSC-6 Application Scenarios: Where This NLRP3 Probe Delivers Maximum Scientific Value


Mechanistic Dissection of NLRP3 Inflammasome Assembly: ASC Oligomerization Studies

CSC-6 is the preferred chemical probe for experiments requiring specific blockade of ASC oligomerization during NLRP3 inflammasome assembly, as distinct from NACHT-domain ATPase inhibition. Researchers can use CSC-6 (at its cellular IC₅₀ of 2.3 μM) to separate upstream NLRP3 conformational changes from downstream ASC puncta formation in PMA-differentiated THP-1 cells or transfected HEK293T systems, a mechanistic resolution that MCC950 and CY-09 cannot provide due to their ATPase-targeting mechanisms [1][2]. This application is particularly relevant for studying NLRP3 mutations that affect ASC recruitment independently of ATP hydrolysis.

Template for Scaffold-Hopping Medicinal Chemistry Optimization

CSC-6 serves as a mechanistically validated starting template for medicinal chemists designing next-generation NLRP3 inhibitors with improved drug-like properties. The scaffold-hopping study by Shi et al. (2024) explicitly demonstrates that replacing CSC-6's core scaffold with an imidazolidinone system yielded compound 23 with markedly improved plasma stability, water solubility, and reduced CYP450 toxicity while retaining NLRP3 binding and in vivo anti-inflammatory efficacy [1]. Procurement of CSC-6 alongside its optimized derivative compound 23 enables direct structure-activity relationship (SAR) comparisons and provides a benchmark for evaluating scaffold-hop success.

Dual-Model In Vivo Validation of NLRP3-Driven Inflammation: Sepsis and Gout

CSC-6 is uniquely positioned among early-stage NLRP3 chemical probes for in vivo studies requiring simultaneous validation in both systemic inflammatory (LPS-induced sepsis) and crystal-driven (MSU-induced gout) disease models in mice [1]. The availability of a single-study, dual-model efficacy dataset reduces experimental variability and enables direct comparison of therapeutic windows across NLRP3 activation modalities. Researchers should use the dosing information from the primary publication (accessible via full text or supplementary materials) to replicate these models [1].

Benchmarking Machine Learning-Based Drug Discovery Pipelines

CSC-6 represents a publicly disclosed, experimentally validated output of a machine learning-driven virtual screening campaign for NLRP3 inhibitors, making it a valuable benchmark compound for computational chemists and bioinformaticians developing or validating new in silico screening models [1]. Its structural novelty (diarylmethine scaffold, C₁₈H₁₂F₃NO₂S₂) relative to sulfonylurea-based inhibitors provides a chemically diverse test case for evaluating model generalizability beyond established NLRP3 inhibitor chemotypes [1][2]. The ML model code is available as Supplementary Data S3 in the original publication [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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